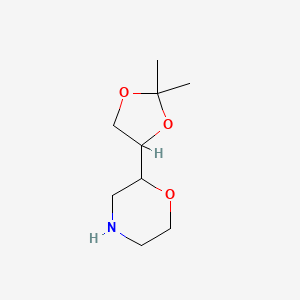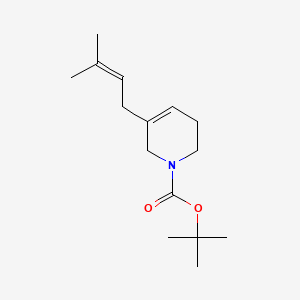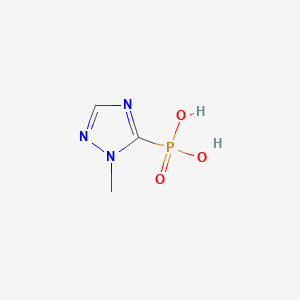
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid is a chemical compound with the molecular formula C₃H₆N₃O₃P and a molecular weight of 163.07 g/mol . This compound is characterized by the presence of a triazole ring and a phosphonic acid group, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and phosphonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole-phosphonic acid compounds .
Applications De Recherche Scientifique
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, while the phosphonic acid group can participate in various biochemical processes . These interactions can lead to the modulation of biological activities, such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the phosphonic acid group.
1-methyl-1H-1,2,4-triazole: Similar to (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid but without the phosphonic acid group.
Phosphonic Acid Derivatives: Compounds containing the phosphonic acid group but different heterocyclic rings.
Uniqueness
This compound is unique due to the combination of the triazole ring and phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C3H6N3O3P |
|---|---|
Poids moléculaire |
163.07 g/mol |
Nom IUPAC |
(2-methyl-1,2,4-triazol-3-yl)phosphonic acid |
InChI |
InChI=1S/C3H6N3O3P/c1-6-3(4-2-5-6)10(7,8)9/h2H,1H3,(H2,7,8,9) |
Clé InChI |
MPKULESOQOOGKN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




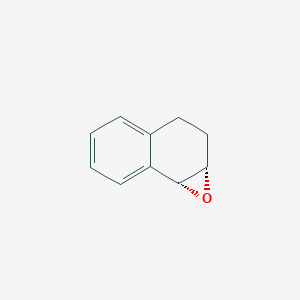
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
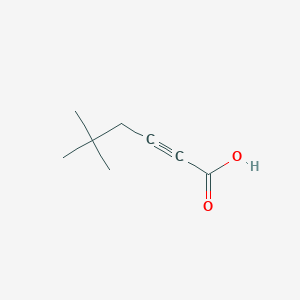
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
